Cas no 946258-66-8 (2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole)

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
- 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole
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- インチ: 1S/C17H11F3N4S2/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22)
- InChIKey: WRQKWJLMIHLKOC-UHFFFAOYSA-N
- SMILES: C1(CSC2=NC(C(F)(F)F)=CC(C3SC=CC=3)=N2)NC2=CC=CC=C2N=1
2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3328-0099-2mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-20mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-10mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-5mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-30mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-5μmol |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-1mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-3mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-15mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3328-0099-4mg |
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |
946258-66-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazoleに関する追加情報
Introduction to 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole (CAS No. 946258-66-8)
2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole, also known by its CAS number 946258-66-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of benzodiazoles and features a unique structural framework that includes a thiophene ring, a pyrimidine ring, and a trifluoromethyl group. These structural elements contribute to its potential biological activities and pharmacological properties.
The development and study of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole have been driven by its promising applications in various therapeutic areas. Recent research has highlighted its potential as an inhibitor of specific enzymes and receptors, making it a valuable candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Structure and Synthesis: The molecular structure of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole is characterized by its intricate arrangement of functional groups. The thiophene ring provides aromatic stability and contributes to the compound's overall hydrophobicity. The pyrimidine ring, with its nitrogen atoms, offers opportunities for hydrogen bonding and interactions with biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug-like properties.
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene-pyrimidine scaffold followed by the introduction of the benzodiazole moiety. Advanced synthetic methods such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution have been employed to achieve high yields and purity levels. These synthetic strategies are essential for the efficient production of this compound on both laboratory and industrial scales.
Biological Activity: Extensive studies have been conducted to evaluate the biological activity of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole. One of its notable properties is its ability to inhibit specific kinases, which are key enzymes involved in cell signaling pathways. For instance, it has shown potent inhibitory effects on tyrosine kinases such as EGFR (epidermal growth factor receptor) and c-Met, which are frequently overexpressed in various types of cancer.
In addition to its kinase inhibition properties, this compound has also demonstrated anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammation and immune responses. These dual mechanisms make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Pharmacokinetics and Toxicology: The pharmacokinetic profile of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that it exhibits favorable oral bioavailability and good tissue distribution. Its lipophilic nature allows it to cross cell membranes efficiently, enhancing its therapeutic potential.
Toxicological assessments have indicated that this compound is generally well-tolerated at therapeutic doses. However, like many small molecules with complex structures, it may exhibit some off-target effects or toxicity at higher concentrations. Therefore, ongoing research is focused on optimizing its safety profile through structure-based drug design and formulation strategies.
Clinical Applications: The clinical applications of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole are currently being explored in several phases of clinical trials. Early-stage trials have shown promising results in terms of efficacy and safety profiles. For example, Phase I trials have demonstrated that it can effectively reduce tumor size in patients with advanced solid tumors without causing severe side effects.
In parallel with clinical trials, researchers are investigating combination therapies involving this compound with other standard treatments such as chemotherapy and immunotherapy. These combination approaches aim to enhance therapeutic outcomes by targeting multiple pathways involved in disease progression.
Future Perspectives: The future prospects for 2-{[4-(thiophen‐2‐yl)‐6‐(trifluoromethyl)pyrimidin‐2‐yl]sulfanylmethyl}‐1H‐benzo[d]imidazole are promising. Ongoing research is focused on further optimizing its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, efforts are being made to identify new biological targets that can be modulated by this compound or similar derivatives.
In conclusion, 2-{[4-(thiophen‐2‐yl)‐6‐(trifluoromethyl)pyrimidin‐2‐yl]sulfanylmethyl}‐1H‐benzo[d]imidazole (CAS No. 946258-66-8) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics targeting various diseases. Continued research and clinical evaluation will likely uncover additional applications and refine its use in medical practice.
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